molecular formula C20H29N5O2S B2650309 N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine CAS No. 923151-57-9

N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B2650309
CAS No.: 923151-57-9
M. Wt: 403.55
InChI Key: LEANHHXCISZMQD-UHFFFAOYSA-N
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Description

“N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine” is a complex organic compound that contains several functional groups. It has an ethyl group (C2H5), a piperazine ring, a mesitylsulfonyl group, and a 6-methylpyrimidin-4-amine group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The piperazine ring could be formed through cyclization of a diamine . The mesitylsulfonyl group could be introduced through a sulfonation reaction . The pyrimidine ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The mesitylsulfonyl group is a sulfonyl group attached to a mesityl group, which is a derivative of toluene. The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The amine groups could act as nucleophiles in substitution reactions. The sulfonyl group could participate in elimination reactions to form sulfonic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being used as a drug, it could interact with biological targets through its amine groups. If it’s being used as a reagent in a chemical reaction, it could participate in the reaction through its various functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could include studying its properties, developing methods for its synthesis, and exploring its potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2S/c1-6-21-18-13-17(5)22-20(23-18)24-7-9-25(10-8-24)28(26,27)19-15(3)11-14(2)12-16(19)4/h11-13H,6-10H2,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEANHHXCISZMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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